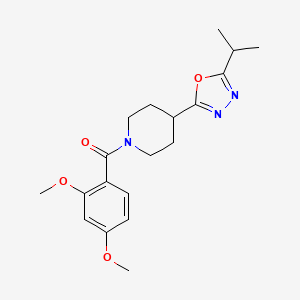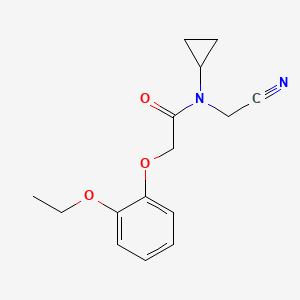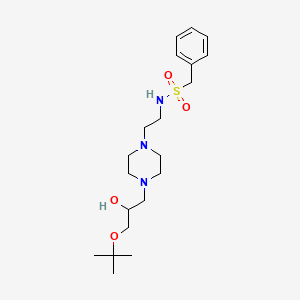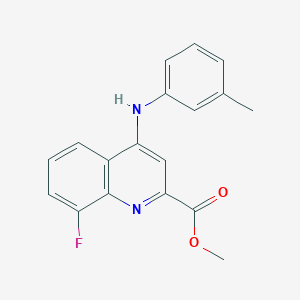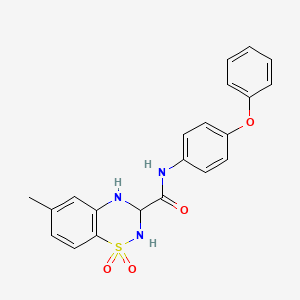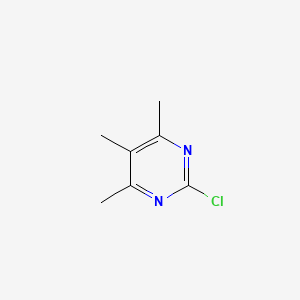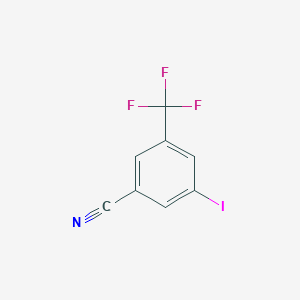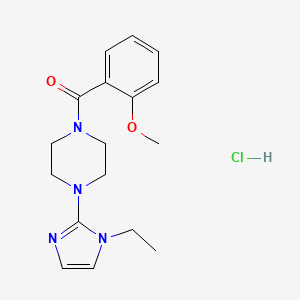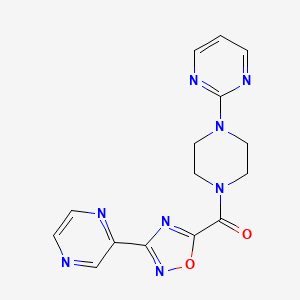
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a pyrimidine, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could potentially have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole could have several possible conformations .Scientific Research Applications
Anti-Tubercular Activity
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel therapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds exhibited significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Further studies revealed their efficacy (IC90 values) and confirmed their non-toxicity to human cells.
Anti-Fibrotic Potential
In a different context, (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone derivatives were explored for their anti-fibrotic effects. Fibrosis, characterized by excessive tissue scarring, contributes to various diseases. Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic activity, surpassing the reference drugs Pirfenidone and Bipy55′DC .
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Additionally, the compound has relevance in synthetic chemistry. Researchers have developed a metal-free method for synthesizing N-(pyridin-2-yl)amides using a-bromoketones and 2-aminopyridine. The mild reaction conditions and C–C bond cleavage make this approach valuable in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-14(13-20-12(21-25-13)11-10-16-4-5-17-11)22-6-8-23(9-7-22)15-18-2-1-3-19-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPEFGVXUYLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

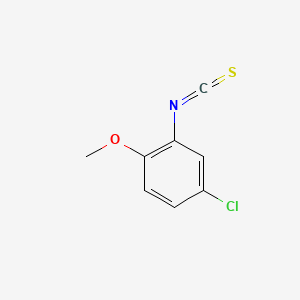

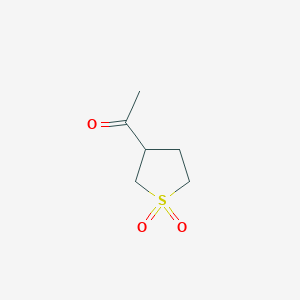
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2427127.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)
